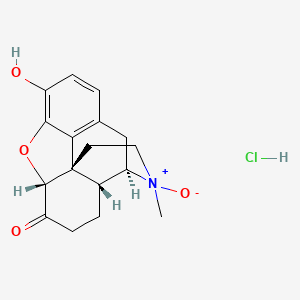

Hydromorphone N-Oxide Hydrochloride

Description

Contextualization within Semi-Synthetic Opioid Alkaloid Derivatives

Opioids can be broadly categorized as natural, semi-synthetic, and synthetic. nih.govnih.gov Natural opioids, or opiates, are alkaloids derived directly from the opium poppy, Papaver somniferum, and include well-known compounds like morphine and codeine. nih.govnih.gov Semi-synthetic opioids are synthesized from these natural alkaloids through chemical modifications. nih.govnews-medical.net Hydromorphone itself is a semi-synthetic opioid, derived from morphine. wikipedia.orgnih.gov

Hydromorphone N-oxide hydrochloride falls under the classification of a semi-synthetic opioid derivative. It is not naturally occurring but is instead created through the chemical modification of hydromorphone. biosynth.com This places it within a large family of compounds that have been synthesized to explore and modify the properties of natural opioids. Other examples of semi-synthetic opioids include heroin, oxycodone, and buprenorphine. nih.govnews-medical.net

The chemical structure of these compounds is often based on the phenanthrene (B1679779) nucleus of morphine. youtube.com Hydromorphone, for instance, is a hydrogenated ketone derivative of morphine. wikipedia.orgnih.gov The further addition of an N-oxide group to hydromorphone represents another layer of chemical manipulation aimed at understanding or altering its properties.

Role as a Chemical Precursor, Byproduct, or Metabolite in Chemical and Biochemical Processes

Hydromorphone N-oxide can be considered from multiple perspectives within chemical and biochemical pathways: as a synthetic intermediate (precursor), a potential byproduct of synthesis, and a metabolite.

In synthetic chemistry, the N-oxidation of tertiary amines, such as the one present in hydromorphone, is a known chemical transformation. This reaction can be a deliberate step in a synthetic sequence to introduce new functionality or to be used as a protecting group.

In the context of hydromorphone synthesis, impurities and byproducts can arise. One patented method for synthesizing hydromorphone mentions a process to resolve and quantitate several related compounds, including hydromorphone N-oxide. google.comgoogle.com This suggests that under certain synthetic conditions, hydromorphone N-oxide can be formed as a byproduct.

From a biochemical standpoint, hydromorphone N-oxide is recognized as a metabolite of hydromorphone. pharmgkb.org The metabolism of hydromorphone also leads to other compounds such as hydromorphone-3-glucuronide (B1257947) and norhydromorphone. pharmgkb.org It is important to note that hydromorphone itself is a minor metabolite of morphine. nih.govresearchgate.netoup.com The metabolic conversion of hydromorphone to its N-oxide is a specific enzymatic process that occurs in the body.

Historical Overview of N-Oxidation in Opioid Chemistry Research

The N-demethylation of tertiary N-methyl alkaloids has long been a significant transformation in organic synthesis, particularly within the chemistry of alkaloids. acs.org Historically, various methods have been employed for this purpose, including the von Braun reaction and the use of reagents like chloroformates and azodicarboxylates. acs.org The Polonovski reaction and various photochemical and biochemical procedures have also been successfully utilized. acs.org

The formation of N-oxides is often a key intermediate step in some of these N-demethylation processes. For instance, the N-demethylation of certain opioids can proceed through the formation of an N-oxide intermediate. acs.org

In a broader context, molecules containing N-oxide functionalities are prevalent in nature and have a significant role in medicinal chemistry. nih.gov They can act as synthetic or biosynthetic intermediates, prodrugs, or active drugs themselves. nih.gov The N-oxide group can influence a molecule's water solubility, membrane permeability, and immunogenicity. nih.gov In some cases, the redox reactivity of the N-oxide is crucial for its biological activity. nih.gov The study of N-oxides in natural products, including alkaloids, has revealed a diverse range of biological activities, such as antibiotic and cytotoxic effects. nih.gov

Chemical and Physical Data

Below are tables detailing some of the key chemical and physical properties of Hydromorphone N-oxide and its hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H19NO4 | nih.gov |

| Molecular Weight | 301.34 g/mol | nih.gov |

| Topological Polar Surface Area | 64.6 Ų | nih.gov |

| Complexity | 539 | nih.gov |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | nih.gov |

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C17H19NO4•HCl | biosynth.com |

| Molecular Weight | 337.8 g/mol | biosynth.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 280 °C | biosynth.com |

| CAS Number | 109648-80-8 | biosynth.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20ClNO4 |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride |

InChI |

InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1 |

InChI Key |

WADVBGSCKQJPHU-DVXRNJFZSA-N |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways of Hydromorphone N Oxide Hydrochloride

Precursor Compounds and Starting Materials for N-Oxide Synthesis

The primary precursor for the synthesis of Hydromorphone N-Oxide Hydrochloride is hydromorphone . google.comasm.org Hydromorphone itself can be synthesized from various opium alkaloids, with morphine and thebaine being common starting materials. google.comnih.govnih.gov The conversion of morphine to hydromorphone can be achieved through catalytic rearrangement in the presence of palladium or platinum catalysts. google.com Alternatively, thebaine can be converted to hydromorphone through intermediates like 14-hydroxycodeinone. researchgate.net

The synthesis of the N-oxide derivative requires the hydromorphone base. This is typically achieved by treating hydromorphone hydrochloride with a base to precipitate the free base, which is then isolated and dried before proceeding to the N-oxidation step. google.com

N-Oxidation Reactions in Opioid Scaffolds

The introduction of an N-oxide functionality to the tertiary amine of the opioid scaffold is a key transformation in the synthesis of this compound. This reaction is a specific type of tertiary amine N-oxidation.

Mechanisms of Tertiary Amine N-Oxidation

The N-oxidation of tertiary amines, such as the one present in the hydromorphone molecule, involves the donation of a lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent. This forms a dative N-O bond. nih.gov The reaction is a nucleophilic attack by the amine on the electrophilic oxygen of the oxidizing agent. The polarity of the N+–O– bond is a significant feature of the resulting N-oxide. nih.gov

In the context of opioid alkaloids, this transformation is crucial for producing N-oxide derivatives which have been explored for various pharmacological purposes. google.com The N-oxide group can alter the physicochemical properties of the parent molecule, such as its polarity and water solubility. acs.org

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines. Common examples include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other peroxides. acs.orgorganic-chemistry.orggoogle.com The choice of oxidizing agent and reaction conditions, such as solvent and temperature, can influence the reaction's efficiency and yield. For instance, the oxidation of N,N,N′,N′-tetramethylethane-1,2-diamine can be achieved with hydrogen peroxide. nih.gov In some cases, the reaction can be mediated by catalysts. acs.org After the N-oxidation, quenching agents like sodium thiosulfate (B1220275) or activated carbon may be used to remove any remaining oxidizing agent. nih.gov

The table below provides examples of oxidizing agents used in organic synthesis.

| Oxidizing Agent Category | Specific Examples |

| Peroxides | Hydrogen peroxide, tert-Butyl hydroperoxide |

| Peroxy Acids | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Metal-Based Oxidants | Potassium permanganate, Manganese(IV) oxide |

| Halogen-Based Reagents | N-Bromosuccinimide (NBS) |

Stereochemical Considerations in N-Oxide Formation

The morphine alkaloid structure, upon which hydromorphone is based, possesses multiple stereocenters. unodc.org The nitrogen atom in hydromorphone is part of a rigid piperidine (B6355638) ring system within the larger morphinan (B1239233) structure. The introduction of an oxygen atom to the nitrogen creates a new chiral center if the substituents on the nitrogen are different and the nitrogen inversion is restricted. However, in the case of the N-methyl group in hydromorphone, the resulting N-oxide can exist as stereoisomers. The stereochemistry of the final product is influenced by the steric hindrance around the nitrogen atom, which dictates the direction of approach of the oxidizing agent. The stereochemical configuration of the parent morphine molecule has been extensively studied, providing a foundation for understanding the stereochemistry of its derivatives. unodc.org

Specific Synthetic Routes for this compound

The synthesis of this compound specifically involves the N-oxidation of hydromorphone followed by salt formation with hydrochloric acid. The N-oxides of morphine and its simpler derivatives, including hydromorphone, are well-established compounds. google.com

Optimized Reaction Parameters and Yield Enhancement

To improve the efficiency of the synthesis, various parameters can be optimized. For the N-oxidation step, careful control of temperature and the stoichiometric ratio of the oxidizing agent to the hydromorphone base is crucial to maximize the yield of the N-oxide and minimize side reactions. Following the oxidation, the hydrochloride salt is formed by treating the N-oxide base with hydrochloric acid. google.com The isolation and purification of the final product are critical for obtaining a high-purity pharmaceutical secondary standard. sigmaaldrich.com

Research into related opioid transformations offers insights into potential yield enhancements. For example, in the N-demethylation of opiate alkaloids, isolating the intermediate N-oxide as its hydrochloride salt was found to improve the yield of the desired product in a subsequent reaction. researchgate.net This suggests that careful control of the salt formation step can be beneficial. Furthermore, investigations into the oxidation of other opioids, such as oxycodone, have shown that the choice of solvent and catalyst can significantly impact reaction outcomes. researchgate.net While not directly about Hydromorphone N-Oxide, these studies highlight the importance of reaction engineering in optimizing the synthesis of complex opioid derivatives.

Isolation and Purification Techniques for the Hydrochloride Salt

Following the synthesis of Hydromorphone N-Oxide, the hydrochloride salt is prepared and purified to meet the high-purity standards required for its use as a reference material in analytical and research settings. lgcstandards.comsigmaaldrich.comsigmaaldrich.com

The isolation process typically involves the following steps:

Reaction Quenching and Extraction: After the oxidation reaction is complete, any excess oxidizing agent is neutralized. The N-oxide product is then extracted from the reaction mixture using an appropriate solvent system.

Conversion to Hydrochloride Salt: The extracted Hydromorphone N-Oxide (free base) is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. This leads to the precipitation of this compound.

Crystallization: The crude hydrochloride salt is then purified by recrystallization. This process involves dissolving the salt in a hot solvent or solvent mixture and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.

Filtration and Drying: The purified crystals are collected by filtration and then dried under vacuum to remove any residual solvents.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any impurities. lgcstandards.com Purity levels of greater than 95% are often required for reference standards. lgcstandards.com

Alternative Synthetic Strategies for Related Opioid N-Oxides

The synthesis of N-oxides is a common strategy in medicinal chemistry to modify the properties of parent drug molecules. nih.govnih.gov For opioids, the formation of N-oxides can influence their pharmacological profile. While the direct oxidation of the corresponding tertiary amine is the most common route, other strategies can be employed, particularly for more complex transformations or when seeking to avoid certain reagents.

One alternative approach involves the Polonovski reaction, which can be used for the N-demethylation of N-oxides, but variations of this reaction could potentially be adapted for N-oxide synthesis. researchgate.net Additionally, enzymatic methods are emerging as a more sustainable approach to opioid chemistry, although their application to N-oxide synthesis is still an area of active research. danforthcenter.org

Green Chemistry Approaches in N-Oxide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of opioid synthesis and modification, there is a growing interest in developing more sustainable methods. danforthcenter.orgacs.org

Key green chemistry considerations for N-oxide synthesis include:

Use of Greener Oxidants: Replacing traditional, often hazardous, oxidizing agents with more environmentally benign alternatives like hydrogen peroxide, ideally with water as the only byproduct.

Catalytic Methods: Developing catalytic systems, for instance, using iron-based catalysts, that can perform the oxidation with high efficiency and selectivity, reducing the need for stoichiometric reagents. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation. acs.org Anodic oxidation can generate the desired N-oxide without the need for chemical oxidants, thereby minimizing waste. acs.org

Enzymatic Synthesis: The use of enzymes, such as morphinan N-demethylase (MND), presents a highly specific and environmentally friendly route for modifying the N-methyl group of opioids. danforthcenter.org While primarily explored for N-demethylation, enzymatic approaches could potentially be engineered for N-oxidation. danforthcenter.org

These green chemistry strategies are not only beneficial for the environment but can also lead to safer and more efficient manufacturing processes for opioid derivatives. danforthcenter.orgacs.org

Metabolic Investigations and Biotransformation Pathways of Hydromorphone N Oxide Hydrochloride Non Clinical Focus

In Vitro Metabolic Studies of Hydromorphone and its N-Oxide in Isolated Systems

In vitro models, such as isolated enzyme systems and liver microsomes, are crucial for elucidating the specific metabolic pathways of drug compounds without the complexities of a whole biological system.

Enzymatic N-Oxidation Pathways of Hydromorphone

The formation of N-oxides from tertiary amine drugs like hydromorphone is a recognized Phase 1 metabolic reaction. nih.govgoogle.com This biotransformation involves the oxygenation of the nitrogen atom in the morphinan (B1239233) structure. researchgate.net Studies on structurally related opioids provide insight into this process. For instance, research using guinea pig liver microsomal preparations has shown that both morphine and codeine can be converted to their corresponding N-oxides. nih.gov

The enzymatic systems primarily responsible for N-oxidation are the Cytochrome P450 (CYP) and the Flavin-Containing Monooxygenase (FMO) systems. google.comnih.gov While CYPs are versatile heme-containing enzymes involved in a vast array of oxidative reactions, FMOs are a distinct class of enzymes that specialize in oxygenating soft, nucleophilic heteroatoms like nitrogen and sulfur. nih.govnih.govontosight.ai For many tertiary amines, CYPs tend to catalyze N-dealkylation, whereas FMOs can be significant contributors to N-oxidation. pharmgkb.org However, considerable overlap exists, and both enzyme families can produce N-oxide metabolites. nih.gov In the case of morphine, its conversion to morphine-N-oxide is believed to be mediated by the cytochrome P450 system. nih.gov Specific investigations using recombinant enzymes or selective inhibitors are necessary to definitively determine the precise contribution of each enzyme system to the N-oxidation of hydromorphone.

Characterization of Hydromorphone N-Oxide Hydrochloride as a Metabolite

Hydromorphone N-oxide is a known metabolite of hydromorphone and has been identified as a distinct chemical entity. nih.govresearchgate.net Its formation represents a minor, yet significant, metabolic pathway. The hydrochloride salt form, this compound, is a formulation used as a pharmaceutical secondary standard for analytical purposes.

Below is a table detailing the chemical properties of Hydromorphone N-Oxide.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄ | nih.gov |

| Molecular Weight | 301.34 g/mol | nih.gov |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | nih.gov |

| CAS Number | 109648-80-8 | nih.gov |

Toxicological assessments have also confirmed the existence and stability of this metabolite. For example, in vitro genotoxicity studies have been conducted on hydromorphone impurities, where hydromorphone N-oxide was evaluated and found to be negative for both mutagenicity and clastogenicity. pharmgkb.org

Identification and Characterization of Subsequent Metabolic Products of this compound (in vitro/animal studies)

Once formed, metabolites can either be excreted or undergo further biotransformation, typically through Phase 2 conjugation reactions, to increase their water solubility and facilitate elimination. For Hydromorphone N-Oxide, evidence suggests it can be a substrate for subsequent glucuronidation.

Metabolite databases indicate the existence of Hydromorphone-N-oxide-glucuronide as a downstream metabolite of hydromorphone. researchgate.net This suggests that after the initial N-oxidation of hydromorphone, the resulting N-oxide metabolite can undergo conjugation with glucuronic acid. This pathway is plausible, as the formation of N-oxide/N-glucuronide metabolites has been identified for other pharmaceutical compounds in in vitro systems using human liver microsomes. nih.gov Similarly, the related metabolite hydromorphol-N-oxide-glucuronide is also listed in metabolic databases. nih.gov However, specific non-clinical studies that isolate and characterize the enzymatic conversion of Hydromorphone N-Oxide to its glucuronidated conjugate are not extensively detailed in the reviewed scientific literature. Further research using in vitro systems with UGT enzymes would be required to fully characterize this pathway.

Species-Specific In Vitro Metabolic Differences in N-Oxide Formation and Transformation (e.g., liver microsomes from different species)

The metabolic profile of a drug can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. This is particularly relevant for N-oxidation, where the relative contributions of CYP and FMO enzymes can differ.

Studies on related opioids have demonstrated such species-specific variations. For example, morphine and codeine have been shown to be metabolized to their N-oxides in rats and in guinea pig liver microsomal preparations. nih.gov General studies on N-oxidase activity have noted differences in enzyme distribution across various species including rats and rabbits. nih.gov

The basis for these differences often lies in the differential expression of FMO and CYP isoforms. For instance, in an investigation of another tertiary amine, N-oxidation in human and monkey liver microsomes was found to be almost entirely mediated by CYP enzymes. In contrast, in dog and rat liver microsomes, the same N-oxidation reaction was catalyzed by both CYP and FMO pathways. This highlights that animal models may not always perfectly predict the metabolic pathways in humans. Direct comparative studies using liver microsomes from various species (e.g., human, rat, dog, monkey) are needed to specifically delineate the species differences in Hydromorphone N-Oxide formation and its potential subsequent transformation.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems in N-Oxide Metabolism

The biotransformation of hydromorphone to its N-oxide is catalyzed by oxidative enzyme systems, primarily the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) systems. These two systems have distinct mechanisms and properties.

Cytochrome P450 (CYP) System: CYPs are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. nih.gov The primary oxidative pathways for hydrocodone, a structurally similar opioid, are O-demethylation by CYP2D6 to form hydromorphone and N-demethylation by CYP3A4. While N-demethylation is a common CYP-mediated reaction for opioids, N-oxidation is also a possible pathway. nih.gov Studies on morphine suggest that its N-oxidation is catalyzed by CYPs. nih.gov The involvement of specific CYP isozymes in hydromorphone N-oxidation could be determined experimentally using a panel of recombinant human CYP enzymes and specific chemical inhibitors.

Flavin-Containing Monooxygenase (FMO) System: FMOs represent another important family of enzymes that catalyze the oxygenation of various xenobiotics. nih.gov Unlike CYPs, FMOs are not easily induced or inhibited by other drugs, which can be an advantage in drug design. nih.gov They are particularly efficient at oxidizing soft nucleophiles, such as the nitrogen atom in many tertiary amines, to form N-oxides. The contribution of FMOs to N-oxidation can be assessed in vitro by using selective FMO inhibitors like methimazole (B1676384) or by heat-inactivating the FMO enzymes in microsomal preparations, as they are more heat-labile than CYPs. nih.gov

Differentiating between these two pathways is critical for understanding potential drug-drug interactions. While specific studies applying these differentiating techniques directly to hydromorphone N-oxidation are limited, the established methodologies provide a clear framework for future research.

Advanced Analytical Methodologies for Characterization and Quantification of Hydromorphone N Oxide Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in determining the molecular structure and properties of Hydromorphone N-Oxide Hydrochloride by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. The formation of the N-oxide from the parent hydromorphone molecule induces predictable changes in the NMR spectrum. The introduction of the oxygen atom on the nitrogen leads to a downfield shift in the signals of neighboring protons (¹H NMR) and carbon atoms (¹³C NMR) compared to the parent amine. nih.govacs.org

One-dimensional (1D) NMR provides primary information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine and methylene (B1212753) groups of the morphinan (B1239233) core, and the N-methyl group. The N-methyl group's signal, in particular, would be shifted downfield relative to its position in hydromorphone.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity through the aliphatic rings of the structure.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the entire carbon skeleton.

| Nucleus | Expected ¹H Chemical Shift (ppm) in Hydromorphone | Expected ¹H Chemical Shift (ppm) in Hydromorphone N-Oxide | Expected ¹³C Chemical Shift (ppm) in Hydromorphone | Expected ¹³C Chemical Shift (ppm) in Hydromorphone N-Oxide |

| N-CH₃ | ~2.3-2.4 | Downfield shift (>2.4) | ~42.5 | Downfield shift (>42.5) |

| Aromatic CH | ~6.5-6.7 | Minor shifts | ~117-128 | Minor shifts |

| Protons adjacent to N | ~2.4-3.1 | Downfield shift | ~46-59 | Downfield shift |

This table presents expected shifts based on published data for hydromorphone and general principles of N-oxidation. nih.govacs.orgrsc.org Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for gaining structural insights through fragmentation analysis. The chemical formula for the hydrochloride salt is C₁₇H₁₉NO₄·HCl, with a molecular weight of approximately 337.8 g/mol . biosynth.com The free base (C₁₇H₁₉NO₄) has a monoisotopic mass of approximately 301.13 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₇H₁₉NO₄, for the protonated molecule. oup.com

A characteristic fragmentation pathway for N-oxides, particularly under certain ionization conditions like Atmospheric Pressure Chemical Ionization (APCI), is the neutral loss of an oxygen atom ([M+H - 16]⁺). nih.govnih.gov This "deoxygenation" process is a key diagnostic tool to differentiate N-oxides from hydroxylated metabolites. nih.gov Tandem MS (MS/MS) experiments are used to controllably fragment the precursor ion and analyze its product ions, providing detailed structural information.

| Ion | Description | Expected m/z (Monoisotopic) |

| [M+H]⁺ | Protonated molecule of the free base | 302.1387 |

| [M+H - H₂O]⁺ | Loss of water | 284.1281 |

| [M+H - O]⁺ | Diagnostic loss of oxygen from N-oxide | 286.1438 |

| [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide | 256.1332 |

This table outlines plausible fragmentation patterns for Hydromorphone N-Oxide under MS/MS conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A prominent vibration band around 930 cm⁻¹ is typically characteristic of the N⁺–O⁻ bond in N-oxides. nih.govacs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether & Phenol) | Stretching | 1000-1300 |

| N⁺–O⁻ (N-Oxide) | Stretching | ~930 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems, known as chromophores. msu.eduwikipedia.org The primary chromophore in this compound is the substituted phenolic ring system. The introduction of the N-oxide functional group is not expected to significantly alter this chromophore. Therefore, the UV-Vis spectrum of this compound would be very similar to that of hydromorphone, showing absorption maxima characteristic of a phenol. This technique is often used as a detection method in chromatographic analyses. sielc.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine:

The exact spatial arrangement of all atoms in the molecule.

Precise bond lengths and angles.

The conformation of the morphinan ring system.

The stereochemistry at each chiral center.

The nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. scispace.com

The position of the hydrochloride counter-ion relative to the protonated N-oxide molecule.

This technique provides an unambiguous solid-state structure, which is invaluable for understanding the molecule's physical and chemical properties. wikipedia.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from its parent compound, other related substances, and complex matrices like biological fluids. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed. semanticscholar.orgoup.com

The separation is typically achieved using reversed-phase columns (e.g., C18) or mixed-mode columns. sielc.com Gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or a buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is frequently used. semanticscholar.org For separating structurally similar opioids, ion-pair chromatography using reagents like sodium dodecyl sulfate (SDS) can also be effective. patsnap.comgoogle.com

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for both separation and quantification. nih.govnih.gov This hyphenated technique is the gold standard for analyzing opioids and their metabolites in complex samples. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase Components | Detection |

| Reversed-Phase HPLC | C18, Biphenyl | Acetonitrile, Water, Formic Acid | UV, MS/MS |

| Normal-Phase HPLC | Silica | Acetonitrile, Water, Formic Acid | MS/MS |

| Mixed-Mode HPLC | Primesep 100 | Acetonitrile, Water, Sulfuric Acid | UV |

| Ion-Pair HPLC | C18 | Acetonitrile, Methanol, SDS, Acetic Acid | UV |

This table summarizes common chromatographic conditions used for the separation of hydromorphone and related compounds, which are applicable to this compound. sielc.comsemanticscholar.orgpatsnap.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar, non-volatile compounds like this compound. The development of an HPLC method involves the strategic selection and optimization of the stationary phase, mobile phase, and detector to achieve adequate separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, method development would focus on:

Column Selection: A C18 reversed-phase stationary column is a common choice for separating opioids and their metabolites.

Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the buffer can alter the ionization state of the analyte, thereby influencing its retention time and peak shape. Gradient elution, where the concentration of the organic modifier is changed during the run, is often employed to effectively separate compounds with different polarities.

Detection: Ultraviolet (UV) detection is frequently used, as the benzene ring within the hydromorphone structure absorbs UV light. A photodiode array (PDA) detector can monitor a range of wavelengths simultaneously, providing additional spectral information.

Optimization aims to achieve a balance between resolution, analysis time, and sensitivity. Key goals include ensuring the resolution between analytes is greater than 1.5 and maintaining a tailing factor of less than 2 for symmetrical peaks.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5-5 µm particle size) | Provides good retention and separation for moderately polar opioids. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | Commonly used solvents offering good separation efficiency. pH control is critical for ionizable compounds. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities, such as the parent drug and its various metabolites. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30-45°C | Controlling temperature enhances reproducibility and can improve peak shape. |

| Detection | UV at ~210-220 nm | Wavelength at which the opioid pharmacophore exhibits strong absorbance. |

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, opioids and their metabolites, including this compound, are generally polar and non-volatile, making them unsuitable for direct GC analysis. To overcome this limitation, derivatization is required. This chemical process modifies the analyte to increase its volatility and thermal stability.

A common derivatization technique for opioids is silylation, where active hydrogen atoms (from hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. For keto-opioids, it is also common to form oxime derivatives. This two-step process reduces the polarity of the molecule and allows it to be volatilized in the GC inlet without decomposition. Following derivatization, the compound can be separated on a GC column and detected, most commonly by a mass spectrometer (GC-MS).

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged species. Since the compound is a hydrochloride salt, it exists as a charged ion in solution, making it an ideal candidate for CE analysis.

The principle of CE is based on the differential migration of ions through a narrow, buffer-filled capillary under the influence of a high voltage. The separation is highly efficient and requires minimal sample and reagent volumes. In Micellar Electrokinetic Chromatography (MEKC), a form of CE, surfactants are added to the buffer to form micelles. These micelles act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the buffer and the micelles. The development of a CE method would involve optimizing parameters such as buffer pH, applied voltage, and the concentration of any additives to achieve the desired separation.

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Coupling a separation technique with a mass spectrometer (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography or electrophoresis with the high selectivity and sensitivity of mass detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for quantifying drug metabolites in complex biological matrices like plasma or urine. After separation by HPLC, the analyte enters the mass spectrometer. In a tandem MS (MS/MS) system, a specific precursor ion corresponding to the mass of Hydromorphone N-Oxide is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. LC-MS/MS assays are valued for their speed, sensitivity, and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the confirmation of opiates, especially in forensic toxicology. After separation of the derivatized analytes on the GC column, the mass spectrometer fragments the molecules in a predictable way, producing a unique mass spectrum that acts as a chemical fingerprint for identification. The combination of GC retention time and the mass spectrum provides a high degree of confidence in the identification of the compound.

Development and Validation of Analytical Methods for this compound

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. Method validation is a key requirement of Good Laboratory Practice (GLP) and is guided by international standards, such as those from the International Council for Harmonisation (ICH).

Evaluation of Selectivity and Specificity

Selectivity and specificity are critical parameters that define a method's ability to measure the analyte of interest without interference from other components in the sample.

Selectivity refers to the ability of the method to distinguish the analyte from other substances that might be present, such as impurities, degradation products, or other metabolites. In chromatography, this is demonstrated by achieving baseline separation of the analyte peak from all other peaks.

Specificity is the ultimate proof of selectivity. It is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. A highly specific detection technique, like mass spectrometry, can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, even if it is not fully separated chromatographically.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with an acceptable level of accuracy and precision. The LOQ is crucial for quantitative assays, particularly in pharmacokinetic studies where metabolite concentrations can be very low. It is commonly established at a signal-to-noise ratio of 10:1.

Alternatively, LOD and LOQ can be calculated from the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where 'σ' is the standard deviation of the response (often the standard error of the y-intercept of the regression line) and 'S' is the slope of the calibration curve.

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Selectivity/Specificity | Ability to measure the analyte without interference from other sample components. | No interfering peaks at the retention time of the analyte; mass spectral confirmation. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1. |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely quantified. | Signal-to-Noise Ratio ≥ 10:1. |

Assessment of Precision and Accuracy

Precision and accuracy are fundamental attributes of an analytical method, demonstrating its reliability and veracity. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the test results obtained by the method to the true value.

While specific validation data for analytical methods targeting this compound is not extensively available in public literature, data from studies on the closely related parent compound, hydromorphone, can provide valuable insights into the expected performance of analogous analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

A study on the determination of hydromorphone in human plasma using a normal phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated excellent precision and accuracy. The method was validated over a concentration range of 0.05-10 ng/mL and met the acceptance criteria set by industry guidelines.

Another comprehensive study on the analysis of multiple opioids, including hydromorphone, in oral fluids reported robust precision and accuracy data for their LC-MS/MS assay. The precision was found to be ≤ 14.8% for the screening method and ≤ 8.5% for the confirmation method. The accuracy was within ± 13.6% for the screening method and ± 8.7% for the confirmation method. pharmaguideline.com

The following interactive data table illustrates typical precision and accuracy results from a validation study of an HPLC method for an opioid compound, which can be considered representative for the analysis of this compound.

Robustness and Ruggedness Evaluations of Analytical Procedures

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

For chromatographic methods, such as those used for the analysis of this compound, robustness is typically evaluated by varying parameters like:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Wavelength of detection

A well-designed robustness study will systematically investigate the effect of these variations on the analytical results, ensuring that the method is reliable under routine laboratory conditions.

Ruggedness is often assessed during the intermediate precision stage of method validation, where the effect of random events on the precision of the analytical procedure is evaluated. This can involve different analysts performing the analysis on different days using different equipment.

The following interactive data table outlines a hypothetical robustness study for an HPLC method for an opioid compound, demonstrating the parameters tested and the observed effect on the results.

Utilization of Certified Reference Materials and Secondary Standards

The use of Certified Reference Materials (CRMs) and secondary standards is fundamental to achieving accurate and traceable analytical results. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

For the analysis of this compound, several suppliers provide well-characterized reference standards. These include:

United States Pharmacopeia (USP): Offers a this compound CII reference standard, which is crucial for compendial testing and quality control.

Sigma-Aldrich: Provides a this compound pharmaceutical secondary standard, which is a certified reference material produced in accordance with ISO 17034 and ISO/IEC 17025. This standard is traceable to the USP primary standard. researchgate.net

Noramco: Also lists Hydromorphone N-Oxide as a reference standard in their catalog.

These reference materials are essential for a variety of applications, including:

Calibration of analytical instruments

Validation of analytical methods

Quality control of pharmaceutical products

Ensuring the traceability of measurement results

By using these high-purity, well-characterized standards, laboratories can have confidence in the identity, strength, quality, and purity of their analytical results for this compound.

Chemical Stability and Degradation Pathway Analysis of Hydromorphone N Oxide Hydrochloride

Forced Degradation Studies (Chemical Stress Testing)

Forced degradation studies for Hydromorphone N-Oxide Hydrochloride are designed to evaluate its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.govbiomedres.us These studies are fundamental to developing and validating stability-indicating analytical methods. core.ac.uk The goal is typically to achieve a target degradation of 5-20%, which is considered optimal for revealing primary and secondary degradation products without completely destroying the molecule. scispace.com

A summary of typical stress conditions applied during forced degradation studies as recommended by the International Council for Harmonisation (ICH) is presented below.

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days |

| Oxidation | 3% - 30% H₂O₂ | Up to 7 days |

| Photolytic | Minimum 1.2 million lux hours and 200 W h/m² | Per ICH Q1B |

| Thermal (Dry Heat) | Increments of 10°C above accelerated testing (e.g., 50°C, 60°C) | Variable |

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. scispace.com The susceptibility of a drug to hydrolysis is often pH-dependent. For morphinan (B1239233) derivatives, the core structure can be susceptible to acid-catalyzed rearrangements and degradation. researchgate.netnih.gov

While specific studies on the hydrolytic degradation of this compound are not extensively detailed in publicly available literature, the stability of the parent compound, hydromorphone, suggests that the morphinan ring system is relatively stable. However, under forced acidic conditions (e.g., heating in the presence of strong acids), degradation can occur. google.comljmu.ac.uk The N-oxide moiety introduces a highly polar and reactive functional group that could influence the molecule's susceptibility to hydrolytic attack, potentially through mechanisms involving the ether linkage or other functional groups under extreme pH and temperature conditions.

Oxidative degradation involves the chemical alteration of a drug substance by oxygen or reactive oxygen species. Hydromorphone N-Oxide itself is a known oxidative metabolite and potential degradation product of hydromorphone. clinpgx.org The tertiary amine nitrogen in the hydromorphone structure is susceptible to oxidation, leading to the formation of the corresponding N-oxide. ljmu.ac.ukwhiterose.ac.uk This reaction is commonly simulated in forced degradation studies using hydrogen peroxide (H₂O₂). researchgate.net

Given that the starting material is already an N-oxide, oxidative stress testing would investigate the potential for further oxidation at other sites on the molecule. Functional groups susceptible to further oxidation could include the phenolic hydroxyl group and the allylic protons, potentially leading to the formation of quinones or other oxidized species. The treatment of related opioids with strong oxidizing agents has been shown to result in various degradation products, including aldehydes and N-oxides. ljmu.ac.uk

| Potential Precursor | Stress Condition | Potential Degradation Product |

| Hydromorphone | Hydrogen Peroxide (H₂O₂) | Hydromorphone N-Oxide |

| Hydromorphone N-Oxide | Strong Oxidizing Agents | Further oxidized species (e.g., quinones) |

Photostability is a crucial parameter, as exposure to light can induce degradation. The ICH Q1B guideline recommends exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light. scispace.com The parent compound, hydromorphone hydrochloride, is known to be affected by light. nih.gov Studies on hydromorphone have identified the formation of a photolytic degradation compound upon exposure to UV light. nih.govresearchgate.net

Functional groups such as N-oxides can influence a molecule's photosensitivity. nih.gov Therefore, it is anticipated that this compound would also exhibit sensitivity to light. Photodegradation pathways can be complex, involving photo-oxidation or molecular rearrangements, leading to a variety of degradation products.

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. nih.gov Studies on hydromorphone hydrochloride solutions have shown that the compound is relatively stable, maintaining over 95% of its initial concentration after 8 weeks at temperatures up to 50°C. nih.gov However, more strenuous conditions, as applied in forced degradation, are intended to provoke degradation. core.ac.uk Thermal degradation can lead to various reactions, including dehydration, decarboxylation, or rearrangements. For complex molecules like morphinans, heating in the presence of acid or base can result in specific decomposition products. ljmu.ac.uk

Identification and Structural Elucidation of Degradation Products

Following forced degradation, the crucial next step is the separation, identification, and structural elucidation of the resulting degradation products. researchgate.netresearchgate.net This is essential for understanding the degradation pathway and for ensuring that the analytical method used for stability testing is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradants. core.ac.uk

A combination of chromatographic and spectroscopic techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC), particularly with photodiode array (PDA) detection, is the primary tool for separating the degradants from the parent drug and from each other. researchgate.net The subsequent identification relies on advanced analytical techniques.

| Technique | Application in Structural Elucidation |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent drug from its degradation products. |

| Mass Spectrometry (MS), especially LC-MS | Determination of the molecular weight and fragmentation pattern of degradants, providing clues to their structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the degradation products. |

Kinetic Studies of Degradation Reactions

Kinetic studies of degradation reactions are performed to understand the rate at which a drug degrades under specific conditions. nih.gov This information is vital for predicting the shelf-life of a drug product and for determining appropriate storage conditions. The study involves analyzing the concentration of the drug substance over time under various stress conditions (e.g., different temperatures, pH values). nih.gov

The data are then used to determine key kinetic parameters:

Reaction Order (n): Describes how the rate of degradation depends on the concentration of the drug.

Rate Constant (k): A proportionality constant that relates the rate of reaction to the concentration of reactants.

Half-life (t₁/₂): The time required for the concentration of the drug to decrease to half of its initial value.

Shelf-life (t₉₀): The time period during which the drug product is expected to remain within its approved specification, often defined as the time it takes for 10% of the drug to degrade. nih.gov

Influence of Environmental Factors on Chemical Stability (e.g., pH, temperature, humidity)

The chemical stability of this compound is a critical parameter influencing its shelf-life and the integrity of its chemical structure under various environmental conditions. While specific kinetic data for the degradation of this compound is not extensively documented in publicly available literature, the stability of the parent compound, hydromorphone hydrochloride, and the general reactivity of N-oxides provide a basis for understanding its stability profile.

Influence of pH: The stability of morphinan derivatives is often pH-dependent. For the parent compound, hydromorphone hydrochloride, studies have shown it to be relatively stable in acidic to neutral solutions. However, under basic conditions, hydromorphone can undergo degradation. The introduction of the N-oxide functional group in this compound is expected to influence its stability profile in response to pH changes. Amine oxides can exhibit different reactivity at various pH levels, potentially being more susceptible to certain degradation pathways in either acidic or basic media. For instance, acid-catalyzed hydrolysis or rearrangement reactions may be facilitated at low pH, while base-catalyzed elimination or decomposition reactions could be prevalent at higher pH.

Influence of Temperature: Temperature is a significant factor affecting the stability of most chemical compounds, including this compound. Elevated temperatures typically accelerate the rate of chemical degradation. Studies on hydromorphone hydrochloride have demonstrated its stability at refrigerated and room temperatures for extended periods, with degradation increasing at higher temperatures. nih.govnih.gov For this compound, thermal decomposition is a key consideration. N-oxides can undergo thermal rearrangements and eliminations, such as the Cope elimination, which are temperature-dependent. jk-sci.comwikipedia.org Therefore, storage at controlled, lower temperatures is advisable to maintain the integrity of the compound.

Influence of Humidity: Humidity can impact the stability of solid forms of pharmaceutical compounds by facilitating hydrolytic degradation or by causing physical changes to the solid state. For this compound, which is a hydrochloride salt, the presence of moisture could potentially accelerate the degradation of the N-oxide group, especially in combination with elevated temperatures or the presence of acidic or basic impurities. The hygroscopic nature of the salt form could lead to the absorption of water, creating an environment conducive to chemical reactions.

Below is a summary table illustrating the expected influence of various environmental factors on the stability of this compound, based on the known behavior of related compounds.

| Environmental Factor | Expected Influence on Stability | Potential Degradation Pathways |

| pH | Stability is likely pH-dependent. Potential for increased degradation in both acidic and basic conditions compared to neutral pH. | Acid-catalyzed rearrangements; Base-catalyzed eliminations and decompositions. |

| Temperature | Increased temperature is expected to significantly accelerate degradation. | Thermal rearrangement (e.g., Polonovski-type reaction), Cope elimination, general decomposition. |

| Humidity | High humidity may decrease stability, particularly for the solid form, by promoting hydrolysis. | Hydrolytic degradation of the N-oxide and other functional groups. |

| Light | Potential for photolytic degradation, as functional groups like N-oxides can be photosensitive. nih.govrjptonline.org | Photo-oxidation and other light-induced degradation reactions. |

Reaction Mechanisms of N-Oxide Decomposition and Rearrangement

The decomposition and rearrangement of this compound are governed by the inherent reactivity of the tertiary amine oxide functionality within the rigid morphinan skeleton. Several reaction mechanisms are plausible, primarily involving the N-oxide group.

One of the most significant rearrangement reactions for tertiary amine N-oxides is the Polonovski reaction . This reaction typically occurs in the presence of an activating agent like acetic anhydride or iron (II) sulfate and leads to the N-demethylation of the tertiary amine, forming a secondary amine and formaldehyde. organicreactions.orgchim.itnih.gov In the context of Hydromorphone N-Oxide, a modified Polonovski reaction could lead to the formation of norhydromorphone. The mechanism involves the activation of the N-oxide oxygen, followed by the elimination of a proton from an adjacent carbon (in this case, the N-methyl group), leading to an iminium ion intermediate which is then hydrolyzed to the secondary amine and formaldehyde.

Another important thermal degradation pathway for N-oxides is the Cope elimination . This is an intramolecular elimination (Ei) reaction that occurs upon heating, where the N-oxide acts as an internal base to remove a beta-hydrogen, resulting in the formation of an alkene and a hydroxylamine (B1172632). jk-sci.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For Hydromorphone N-Oxide, the rigid ring structure of the morphinan skeleton restricts the necessary syn-periplanar geometry for a typical Cope elimination involving the ring protons. However, elimination involving the N-methyl group is theoretically possible, though less common than demethylation via the Polonovski pathway.

Deoxygenation of the N-oxide back to the parent tertiary amine, hydromorphone, is another potential degradation pathway. This can be mediated by reducing agents or certain transition metals. chim.it In biological systems, the retro-reduction of N-oxides to their parent amines is a known metabolic process. nih.gov

The table below summarizes the key reaction mechanisms that could be involved in the decomposition and rearrangement of Hydromorphone N-Oxide.

| Reaction Mechanism | Description | Potential Products |

| Polonovski Reaction | N-demethylation of the tertiary N-oxide, typically promoted by activating agents like Ac₂O or Fe(II) salts. organicreactions.orgnih.gov | Norhydromorphone, Formaldehyde |

| Cope Elimination | Thermal intramolecular syn-elimination reaction leading to an alkene and a hydroxylamine. jk-sci.comwikipedia.org | Ring-opened products (less likely due to stereochemical constraints), N,N-disubstituted hydroxylamine derivative. |

| Deoxygenation (Reduction) | Loss of the oxygen atom from the N-oxide group to regenerate the tertiary amine. | Hydromorphone |

| Hydrolysis | Cleavage of bonds due to reaction with water, potentially accelerated by pH and temperature. | Various degradation products depending on the site of hydrolysis. |

It is important to note that the prevalence of each degradation pathway will be highly dependent on the specific conditions (e.g., temperature, pH, presence of catalysts or other reagents).

Theoretical and Computational Chemistry of Hydromorphone N Oxide Hydrochloride

Reaction Mechanism Predictions and Transition State Analysis for N-Oxidation and Degradation

The formation of Hydromorphone N-Oxide from its parent tertiary amine, hydromorphone, and its subsequent degradation pathways are amenable to computational investigation. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reactions.

N-Oxidation Mechanism: The N-oxidation of tertiary amines, including the morphinan (B1239233) structure of hydromorphone, is commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. The reaction mechanism is believed to proceed through a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Computational modeling can predict the geometry of the transition state for this reaction. For a related reaction involving the oxidation of cyclic amines, it is understood that the approach of the oxidizing agent and the subsequent bond formation and breaking events are critical. researchgate.net A plausible transition state for the N-oxidation of hydromorphone would involve an elongated O-O bond in the peroxide and a partially formed N-O bond. The energy barrier for this process can be calculated, providing a quantitative measure of the reaction kinetics.

Degradation Pathways: Hydromorphone N-Oxide, like other amine N-oxides, can undergo various degradation reactions. One common pathway is thermal decomposition, often leading to the elimination of the N-oxide group and formation of an alkene, a process known as the Cope elimination. However, the rigid ring structure of the morphinan skeleton makes a typical Cope elimination less likely.

Other potential degradation pathways that could be explored computationally include reduction back to the parent amine, hydromorphone, or rearrangements. Computational studies on the thermal lability of the N-O bond in other amine N-oxides have been performed. mdpi.com The bond dissociation energy (BDE) of the N-O bond is a key parameter that can be calculated to assess the stability of the molecule. A lower BDE would suggest a greater propensity for degradation via pathways involving N-O bond cleavage.

To illustrate the type of data that would be generated from such a computational study, a hypothetical transition state analysis for the N-oxidation of hydromorphone by hydrogen peroxide is presented in Table 1.

Table 1: Hypothetical Transition State Properties for the N-Oxidation of Hydromorphone This table presents illustrative data that would be the target of a computational study. Specific experimental or calculated values for this reaction are not readily available in the literature.

| Parameter | Reactant Complex (Hydromorphone + H₂O₂) | Transition State | Product (Hydromorphone N-Oxide + H₂O) |

|---|---|---|---|

| N-O Distance (Å) | > 3.0 | ~1.8 | ~1.4 |

| O-O Distance (in H₂O₂) (Å) | ~1.5 | ~1.9 | N/A |

| Activation Energy (kcal/mol) | - | 15-25 | - |

| Imaginary Frequency (cm⁻¹) | None | -300 to -500 | None |

pKa Prediction and Ionization Behavior in Aqueous Solution

The pKa of a molecule is a critical determinant of its behavior in biological systems, influencing its solubility, membrane permeability, and receptor binding. For Hydromorphone N-Oxide Hydrochloride, there are two key ionizable groups to consider: the protonated N-oxide and the phenolic hydroxyl group.

Computational methods for pKa prediction have become increasingly accurate. nih.govacs.org These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution, often using a thermodynamic cycle. Quantum mechanical calculations are used to determine the gas-phase energies of the protonated and deprotonated species, and a solvation model is applied to account for the effect of the solvent.

For this compound, the primary equilibrium of interest in an aqueous solution would be the dissociation of the proton from the N-oxide group. The presence of the hydrochloride salt indicates that the N-oxide is basic enough to be protonated. The pKa of a protonated tertiary amine N-oxide is influenced by the electronic effects of the surrounding molecular structure. Computational studies on pyridine (B92270) N-oxides and other amine N-oxides provide a framework for how such calculations would be approached. researchgate.net

The phenolic hydroxyl group on the aromatic ring also has an acidic proton, and its pKa can also be predicted computationally. The ionization of this group will be significant at higher pH values.

A hypothetical summary of predicted pKa values for the key ionizable groups in this compound is presented in Table 2. These values are illustrative and would be the outcome of detailed computational analysis.

Table 2: Predicted pKa Values for Hydromorphone N-Oxide in Aqueous Solution This table presents illustrative data based on general knowledge of similar functional groups. Specific experimental or calculated values for Hydromorphone N-Oxide are not readily available in the literature.

| Ionizable Group | Predicted pKa Range | Predominant Species at pH 7.4 |

|---|---|---|

| Protonated N-Oxide (-N⁺(H)-O⁻) | 4.0 - 5.5 | Deprotonated (Neutral N-Oxide) |

| Phenolic Hydroxyl (-OH) | 9.5 - 10.5 | Protonated (Neutral Hydroxyl) |

Solvation Models and Solvent Effects on Molecular Properties

The solvent environment has a profound impact on the structure, reactivity, and properties of a molecule as polar as this compound. Computational solvation models are essential for accurately simulating its behavior in aqueous solution. numberanalytics.comnumberanalytics.com These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, SMD, COSMO), represent the solvent as a continuous medium with a defined dielectric constant. acs.org They are computationally efficient and can provide a good first approximation of the bulk solvent effects on properties like conformational stability and pKa. peerj.comnih.gov For a charged molecule like the protonated form of Hydromorphone N-Oxide, implicit models can effectively capture the electrostatic stabilization provided by a polar solvent like water.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a box surrounding the solute. This allows for the detailed, atomistic representation of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules would form hydrogen bonds with the N-oxide oxygen, the proton on the nitrogen (in the hydrochloride form), the phenolic hydroxyl group, and the ketone oxygen. Molecular Dynamics (MD) simulations with explicit solvent are particularly useful for studying the dynamics of the molecule and its hydration shell. nih.govnih.gov

Solvent Effects on Molecular Properties: The choice of solvation model can significantly influence the predicted properties of this compound. For instance, the conformational preference of the molecule might differ between the gas phase and an aqueous solution due to the stabilization of more polar conformers by the solvent. Solvent effects are also critical for accurately predicting reaction barriers and pKa values, as discussed in the previous sections. acs.org The interaction with water molecules will also affect the vibrational frequencies of the molecule, which could be relevant for interpreting experimental spectroscopic data.

Table 3 provides a qualitative comparison of the strengths and weaknesses of implicit and explicit solvation models for studying this compound.

Table 3: Comparison of Solvation Models for this compound This table provides a general comparison of computational solvation models.

| Model Type | Strengths | Weaknesses | Applicability to Hydromorphone N-Oxide HCl |

|---|---|---|---|

| Implicit (Continuum) | Computationally efficient; good for bulk electrostatic effects. | Does not capture specific hydrogen bonds; can be less accurate for charged species. acs.org | Useful for rapid screening of conformations and initial pKa estimates. peerj.com |

| Explicit (Atomistic) | Accurately models specific solute-solvent interactions (e.g., H-bonds); provides dynamic information. wikipedia.org | Computationally expensive; requires extensive sampling. | Ideal for detailed studies of hydration structure, conformational dynamics, and binding processes. nih.gov |

| Hybrid (QM/MM) | Balances accuracy and efficiency by treating the solute with quantum mechanics and the solvent with molecular mechanics. | Requires careful setup of the QM/MM boundary. | Well-suited for studying reactions and spectroscopic properties in solution. |

Chemical Reactivity and Derivatization Studies of Hydromorphone N Oxide Hydrochloride

Reduction Reactions of the N-Oxide Moiety

The N-oxide functional group in Hydromorphone N-Oxide Hydrochloride is susceptible to reduction, leading to the parent tertiary amine, hydromorphone. This transformation is a key aspect of its chemical reactivity. Various reducing agents and conditions can be employed to achieve this deoxygenation.

Commonly, reagents known for the reduction of amine N-oxides can be applied. For instance, trivalent titanium compounds, such as titanium(III) chloride, are effective in reducing both aliphatic and aromatic N-oxides to their corresponding amines. nih.govpharmgkb.org The reaction typically proceeds with a stoichiometry of two moles of titanium(III) per mole of the N-oxide. nih.gov While specific studies on Hydromorphone N-Oxide are not extensively documented, the general mechanism of this reduction is well-established.

Another versatile approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst. Systems like NaBH₄ with Ni(PPh₃)₄ have been shown to effectively reduce nitroaromatic compounds to amines, and similar principles can be applied to N-oxide reductions. documentsdelivered.com The catalytic system enhances the reducing power of sodium borohydride, enabling the deoxygenation.

The reduction of the N-oxide can also be a consideration in analytical settings. During mass spectrometry analysis, thermal activation in the ion source can lead to the fragmentation of the N-oxide, resulting in the loss of the oxygen atom. nih.gov This "deoxygenation" can serve as a diagnostic tool to confirm the presence of the N-oxide functionality. nih.gov

The table below summarizes potential reduction reactions applicable to Hydromorphone N-Oxide.

| Reagent/Condition | Product | Reaction Type | Reference |

| Titanium(III) chloride (TiCl₃) | Hydromorphone | Deoxygenation | nih.govpharmgkb.org |

| Sodium borohydride (NaBH₄) / Transition Metal Catalyst (e.g., Ni(PPh₃)₄) | Hydromorphone | Catalytic Deoxygenation | documentsdelivered.com |

| Thermal Activation (e.g., in Mass Spectrometry) | Hydromorphone (as fragment) | In-source Fragmentation | nih.gov |

Acid-Base Chemistry and Salt Formation Properties

The presence of the N-oxide group in this compound alters the acid-base properties compared to the parent hydromorphone. Alkaloids and their N-oxides are generally basic compounds capable of forming salts with acids. researchgate.netresearchgate.net The hydrochloride salt form of Hydromorphone N-Oxide enhances its water solubility.

The hydrochloride salt is formed by the reaction of the basic N-oxide with hydrochloric acid. This salt formation is a standard method to improve the stability and solubility of alkaloid compounds for pharmaceutical applications. The acid-base properties are crucial for understanding its behavior in different pH environments, which can influence its stability and interactions.

Derivatization Strategies for Enhanced Analytical Detection and Separation

For analytical purposes, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of analytes. Similar strategies used for hydromorphone and other opioids can be adapted for its N-oxide.

A common derivatization approach for compounds containing ketone groups, such as hydromorphone and its N-oxide, is the formation of oximes. primescholars.commdpi.com This is achieved by reacting the analyte with reagents like hydroxylamine (B1172632) or methoxyamine, which converts the keto group into a more stable oxime derivative. primescholars.commdpi.com

Furthermore, hydroxyl groups present in the molecule can be derivatized. For instance, the phenolic hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether or a propionyl ester. primescholars.comualberta.ca A multi-step derivatization involving oximation followed by silylation or acylation can be a powerful tool for the simultaneous analysis of multiple opioids and their metabolites. ualberta.ca

These derivatization techniques enhance the chromatographic separation and provide characteristic mass spectra, facilitating the identification and quantification of Hydromorphone N-Oxide in complex matrices.

| Derivatization Reagent | Functional Group Targeted | Derivative Formed | Analytical Technique | Reference |

| Hydroxylamine/Methoxyamine | Ketone | Oxime | GC-MS, LC-MS | primescholars.commdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether | GC-MS | mdpi.com |

| Propionic Anhydride | Hydroxyl | Propionyl ester | GC-MS | primescholars.com |

Interactions with Common Chemical Reagents and Pharmaceutical Excipients (purely chemical, not drug product formulation)

The chemical stability of this compound can be influenced by its interaction with various chemical reagents and pharmaceutical excipients. While specific compatibility studies for this compound are scarce, general principles of drug-excipient interactions and the known chemistry of related compounds provide valuable insights.

The N-oxide functionality itself can be prone to degradation. For instance, studies on morphine have shown that it can degrade in aqueous solutions to form morphine-N-oxide, and this process is influenced by factors such as pH and the presence of oxygen. nih.gov This suggests that the stability of Hydromorphone N-Oxide could also be pH-dependent and susceptible to oxidative or reductive environments.

Common pharmaceutical excipients can potentially interact with this compound. For example, reducing sugars like lactose, a common filler in solid dosage forms, could potentially react with the parent amine, hydromorphone, if the N-oxide is reduced. masterorganicchemistry.com This Maillard-type reaction is a known pathway for drug-excipient incompatibility.

Microcrystalline cellulose (B213188), another widely used excipient, is generally considered inert. taylorfrancis.com However, the potential for adsorption of the drug substance onto the surface of microcrystalline cellulose exists, which could influence its dissolution and stability. researchgate.net

Forensic and Environmental Analytical Chemistry Applications of Hydromorphone N Oxide Hydrochloride Non Clinical Focus

Method Development for Detection and Quantification in Non-Biological Matrices

The development of robust and sensitive analytical methods for the detection and quantification of Hydromorphone N-Oxide Hydrochloride in non-biological samples is crucial for its application in forensic and environmental sciences. Methodologies established for the analysis of hydromorphone and its other metabolites in various matrices provide a solid foundation for the development of specific assays for its N-oxide.

Analysis in Seized Materials and Illicit Preparations

In forensic laboratories, the analysis of seized drug samples is fundamental to identifying the active components, quantifying their purity, and profiling impurities to link different seizures or identify manufacturing methods. Hydromorphone N-Oxide can be present in illicitly produced or degraded hydromorphone samples.

While specific methods for the routine analysis of Hydromorphone N-Oxide in seized materials are not extensively documented in publicly available literature, existing analytical techniques for opioids are readily adaptable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the separation and identification of structurally similar compounds. The development of a specific LC-MS/MS method for this compound would involve optimizing chromatographic conditions to separate it from hydromorphone and other related impurities, and developing specific multiple reaction monitoring (MRM) transitions for its unambiguous detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is another common technique in forensic laboratories. However, the analysis of N-oxides by GC-MS can be challenging due to their thermal lability. Derivatization may be required to improve their volatility and stability for GC analysis.

The following table outlines potential analytical parameters for the detection of Hydromorphone N-Oxide, extrapolated from methods for similar compounds:

| Parameter | Potential Method | Details |